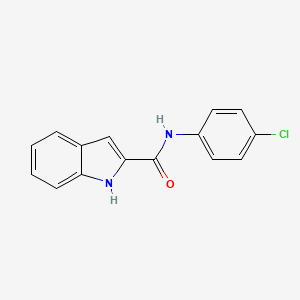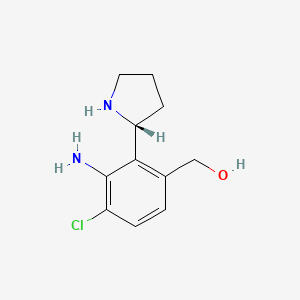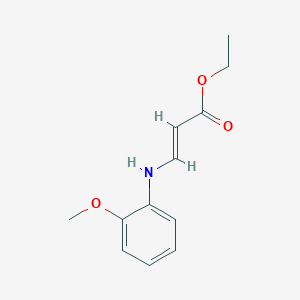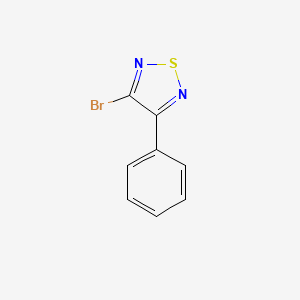
3-Bromo-4-phenyl-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-phenyl-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a bromine atom at the 3-position and a phenyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products:
- Substituted thiadiazoles with various functional groups.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activity of 3-Bromo-4-phenyl-1,2,5-thiadiazole is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
4-Phenyl-1,2,5-thiadiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-Bromo-1,2,5-thiadiazole: Lacks the phenyl group, which influences its chemical properties and applications.
4-Bromo-1,2,5-thiadiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness: 3-Bromo-4-phenyl-1,2,5-thiadiazole is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrN2S |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
3-bromo-4-phenyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
VWGNTXXMTIVDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
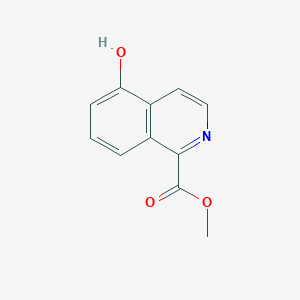

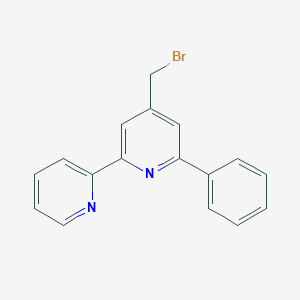
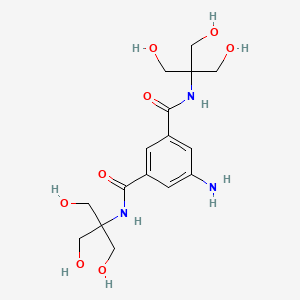
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
